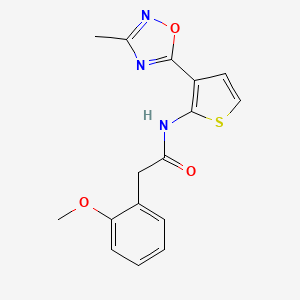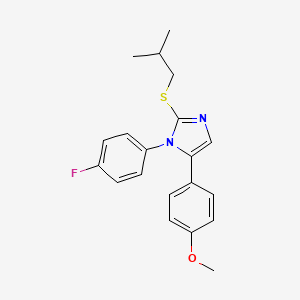
1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a 4-fluorophenyl group and a 4-methoxyphenyl group in the compound suggests potential interactions with biological targets, while the isobutylthio substituent could contribute to the lipophilicity and metabolic stability of the molecule.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-step reactions that can include the formation of key intermediates such as thiadiazoles or triazoles. For instance, the synthesis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was achieved through a sequence of reactions starting from appropriate precursors, as described in one of the studies . The synthesis process is typically characterized by the use of various spectroscopic techniques, such as IR, NMR, and sometimes X-ray crystallography, to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure analysis of a similar compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, revealed insights into the intermolecular contacts and the overall stability of the molecule . Additionally, computational methods such as DFT and MESP can be employed to predict the electronic properties and reactivity of the compound.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including substitutions, additions, and rearrangements. For instance, the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine led to the formation of imidazo[1,2-a]pyridines and indoles, showcasing the reactivity of the imidazole ring under basic conditions . The presence of substituents such as fluorine or methoxy groups can influence the reactivity and the type of chemical transformations that the imidazole ring can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the imidazole ring. The introduction of electron-withdrawing groups like fluorine can affect the acidity of the imidazole nitrogen atoms, while electron-donating groups like methoxy can impact the electron density distribution within the molecule. These properties are crucial for determining the compound's behavior in biological systems and its potential as a therapeutic agent .
科学的研究の応用
Anticancer Potential
Imidazole derivatives, including those with structural similarities to the specified compound, have shown potential in cancer research. A study by Sharma et al. (2014) synthesized new imidazole derivatives and evaluated their anticancer potential against various human cancer cell lines. One compound, notably containing methoxyphenyl and isobutyl groups, demonstrated significant anticancer activity, indicating the potential therapeutic value of such compounds in cancer treatment.
Corrosion Inhibition
Imidazole derivatives have been investigated for their corrosion inhibition properties. Prashanth et al. (2021) explored the corrosion inhibition potential of new imidazole derivatives on mild steel in acidic solutions. Their study found that these derivatives, including those with methoxyphenyl groups, exhibited strong corrosion inhibition efficiency, highlighting their potential application in materials science and engineering.
Optical Properties and Nonlinear Optics
The optical properties of imidazole derivatives, including those with fluorophenyl and methoxyphenyl groups, have been a subject of research. Jayabharathi et al. (2012) studied an imidazole derivative and found fluorescence enhancement in the presence of transition metal ions. This suggests potential applications in photophysics and materials science, particularly in the development of new materials with nonlinear optical properties.
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial properties. Kumar et al. (2019) synthesized a series of imidazole derivatives and tested them for in vitro antimicrobial activity. The presence of fluorophenyl and methoxyphenyl groups in these compounds contributed to their effectiveness against various bacterial and fungal organisms, underscoring their potential in developing new antimicrobial agents.
特性
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2OS/c1-14(2)13-25-20-22-12-19(15-4-10-18(24-3)11-5-15)23(20)17-8-6-16(21)7-9-17/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTDUASFFUZBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2519323.png)
![N,N-Dimethyl-2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B2519325.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2519327.png)
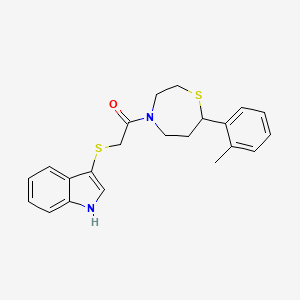
![8-(2-((2-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2519332.png)
![2-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]acetamide](/img/structure/B2519333.png)
![N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2519335.png)
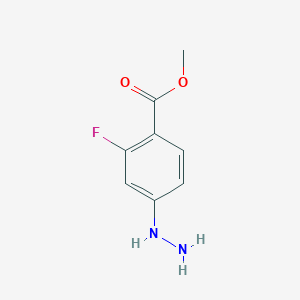
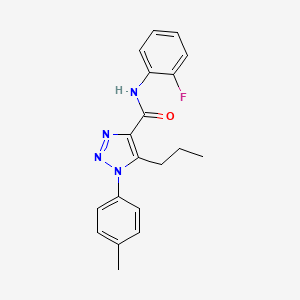
![2-Cyclopropyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519341.png)
![4-[(4-Methoxypyrimidin-2-yl)amino]benzoic acid](/img/structure/B2519343.png)

